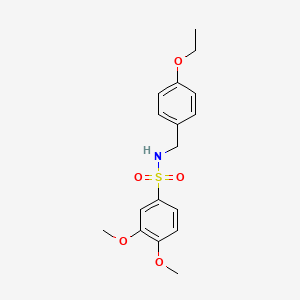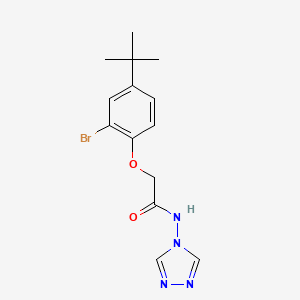![molecular formula C13H21N3O2 B4539819 4-[(FURAN-2-YL)METHYL]-N-PROPYLPIPERAZINE-1-CARBOXAMIDE](/img/structure/B4539819.png)
4-[(FURAN-2-YL)METHYL]-N-PROPYLPIPERAZINE-1-CARBOXAMIDE
Overview
Description
4-[(FURAN-2-YL)METHYL]-N-PROPYLPIPERAZINE-1-CARBOXAMIDE is a heterocyclic compound that features a furan ring, a piperazine ring, and a carboxamide group. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The furan ring is known for its biological activity, and the piperazine ring is commonly found in many pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(FURAN-2-YL)METHYL]-N-PROPYLPIPERAZINE-1-CARBOXAMIDE typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Coupling of the Furan and Piperazine Rings: The furan ring is then coupled with the piperazine ring through a nucleophilic substitution reaction, forming the intermediate compound.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(FURAN-2-YL)METHYL]-N-PROPYLPIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and aryl halides.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-[(FURAN-2-YL)METHYL]-N-PROPYLPIPERAZINE-1-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antibacterial, antifungal, and antiviral agent.
Biological Research: It is used in the study of biological pathways and molecular targets.
Industrial Applications: It is explored for its potential use in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 4-[(FURAN-2-YL)METHYL]-N-PROPYLPIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets in the body. The furan ring is known to interact with enzymes and receptors, modulating their activity . The piperazine ring can enhance the compound’s binding affinity to these targets, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-[(FURAN-2-YL)METHYL]-N-METHYLPIPERAZINE-1-CARBOXAMIDE: Similar structure but with a methyl group instead of a propyl group.
4-[(FURAN-2-YL)METHYL]-N-ETHYLPIPERAZINE-1-CARBOXAMIDE: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
4-[(FURAN-2-YL)METHYL]-N-PROPYLPIPERAZINE-1-CARBOXAMIDE is unique due to its specific combination of the furan and piperazine rings, which can result in distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
4-(furan-2-ylmethyl)-N-propylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-2-5-14-13(17)16-8-6-15(7-9-16)11-12-4-3-10-18-12/h3-4,10H,2,5-9,11H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTGFHLYSZTONH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCN(CC1)CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![METHYL 3-BENZYL-1-(2-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4539736.png)
![1,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4539750.png)
![methyl 2-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4539751.png)
![N-(2-methoxyethyl)-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4539757.png)
![[4-[(E)-[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-methoxyphenyl] 2-nitrobenzenesulfonate](/img/structure/B4539771.png)


![4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4539782.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-methoxybenzamide](/img/structure/B4539784.png)
![N-[(OXOLAN-2-YL)METHYL]-3-PHENYL-5-(PROPAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE](/img/structure/B4539787.png)

![4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4539811.png)
![2-(1-naphthyloxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4539825.png)

